molecular formula C16H13ClO4 B14185561 5-Acetyl-2-methoxyphenyl 4-chlorobenzoate CAS No. 918137-24-3

5-Acetyl-2-methoxyphenyl 4-chlorobenzoate

Cat. No.: B14185561
CAS No.: 918137-24-3
M. Wt: 304.72 g/mol
InChI Key: JGUXHGBZBZRVSO-UHFFFAOYSA-N
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Description

5-Acetyl-2-methoxyphenyl 4-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an acetyl group, a methoxy group, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-methoxyphenyl 4-chlorobenzoate typically involves the esterification of 5-acetyl-2-methoxyphenol with 4-chlorobenzoic acid. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction rates and higher product yields .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-methoxyphenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

5-Acetyl-2-methoxyphenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2-methoxyphenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl and methoxy groups contribute to its reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

CAS No.

918137-24-3

Molecular Formula

C16H13ClO4

Molecular Weight

304.72 g/mol

IUPAC Name

(5-acetyl-2-methoxyphenyl) 4-chlorobenzoate

InChI

InChI=1S/C16H13ClO4/c1-10(18)12-5-8-14(20-2)15(9-12)21-16(19)11-3-6-13(17)7-4-11/h3-9H,1-2H3

InChI Key

JGUXHGBZBZRVSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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